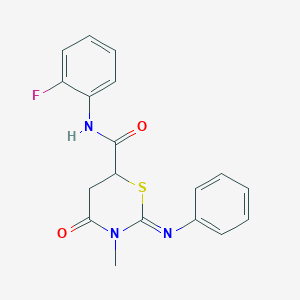
N-(2-fluorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide is a synthetic organic compound that belongs to the class of thiazinane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Formation of the imino group: This can be done through the condensation of an amine with a carbonyl compound.
Carboxamide formation: The final step might involve the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazinane ring or the phenyl groups.
Reduction: Reduction reactions could target the imino group or the carbonyl group.
Substitution: The fluorophenyl group could participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-fluorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound might exhibit interesting pharmacological properties. Thiazinane derivatives are often studied for their potential as antimicrobial, antifungal, or anticancer agents.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets might make it a candidate for drug development.
Industry
Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Thiazinane derivatives: Compounds with similar ring structures.
Fluorophenyl compounds: Compounds containing fluorophenyl groups.
Imino derivatives: Compounds with imino groups.
Uniqueness
What sets N-(2-fluorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide apart might be its specific combination of functional groups, which could confer unique biological or chemical properties. For example, the presence of both fluorophenyl and imino groups might enhance its ability to interact with biological targets or participate in specific chemical reactions.
Properties
CAS No. |
333328-07-7 |
|---|---|
Molecular Formula |
C18H16FN3O2S |
Molecular Weight |
357.4g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C18H16FN3O2S/c1-22-16(23)11-15(17(24)21-14-10-6-5-9-13(14)19)25-18(22)20-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3,(H,21,24) |
InChI Key |
XITDTOONWALHJT-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















